REACTION_SMILES
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[CH2:1]([O:2][c:4]1[c:5]([NH:10][c:11]2[c:12]([CH2:19][CH3:20])[cH:13][c:14]([C:15]#[N:16])[cH:17][cH:18]2)[c:6](=[O:9])[c:7]1=[O:8])[CH3:3].[CH3:21][CH:22]([C:23]([CH3:24])([CH3:25])[CH3:26])[NH2:27].[CH3:28][CH2:29][OH:30]>>[c:4]1([NH:27][CH:22]([CH3:21])[C:23]([CH3:24])([CH3:25])[CH3:26])[c:5]([NH:10][c:11]2[c:12]([CH2:19][CH3:20])[cH:13][c:14]([C:15]#[N:16])[cH:17][cH:18]2)[c:6](=[O:9])[c:7]1=[O:8]
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Name
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CCOc1c(Nc2ccc(C#N)cc2CC)c(=O)c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1c(Nc2ccc(C#N)cc2CC)c(=O)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCc1cc(C#N)ccc1Nc1c(NC(C)C(C)(C)C)c(=O)c1=O
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Type
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product
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Smiles
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CCc1cc(C#N)ccc1Nc1c(NC(C)C(C)(C)C)c(=O)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |